Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

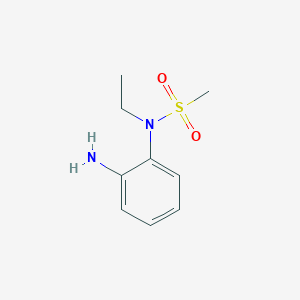

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA: is a synthetic peptide substrate commonly employed in enzymology. Let’s break down its structure:

Suc: Succinyl group (N-succinyl)

DL-Ala: D,L-alanine (racemic mixture of L-alanine and D-alanine)

DL-Pro: D,L-proline (racemic mixture of L-proline and D-proline)

DL-Met: D,L-methionine (racemic mixture of L-methionine and D-methionine)

p-nitroanilide (chromogenic moiety)準備方法

Synthetic Routes:: The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Met-pNA typically involves solid-phase peptide synthesis (SPPS). Here are the steps:

Solid Support Attachment: The N-terminal amino acid (suc-DL-Ala) is attached to a solid support (usually a resin) via a linker.

Sequential Coupling: The remaining amino acids (DL-Ala, DL-Pro, DL-Met) are sequentially coupled using protected amino acid derivatives.

Deprotection and Cleavage: After completing the peptide chain, deprotection and cleavage from the resin yield the crude peptide.

Purification: Purification methods (e.g., HPLC) isolate the desired product.

pNA Conjugation: Finally, the N-terminal amino group is conjugated with p-nitroaniline (pNA).

Industrial Production:: Industrial-scale production typically involves automated SPPS and purification techniques.

化学反応の分析

Reactions Undergone::

Hydrolysis: serves as a substrate for various proteases (e.g., elastase, cathepsin G). These enzymes cleave the peptide bond between the Met and pNA, releasing p-nitroaniline.

Colorimetric Detection: The yellow color of p-nitroaniline can be measured spectrophotometrically at 405 nm.

Coupling Reagents: HBTU, HATU, DIC

Deprotecting Agents: TFA (trifluoroacetic acid)

Cleavage Reagents: TFA/thioanisole/water

Purification: HPLC, preparative TLC

Major Products:: The major product is p-nitroaniline upon cleavage.

科学的研究の応用

Enzyme Assays: Used to measure protease activity (e.g., cathepsin G) in biological samples.

Drug Development: Screening protease inhibitors.

Biomedical Research: Investigating protease-related diseases.

作用機序

Substrate Cleavage: Proteases recognize the peptide bond between Met and pNA, hydrolyzing it to release p-nitroaniline.

類似化合物との比較

Suc-AAPF-pNA: (Suc-Ala-Ala-Pro-Phe-pNA): Another chromogenic substrate for proteases .

Suc-Ala-Pro-pNA: Used to detect prolyl endopeptidase (PEP) activity .

Suc-Ala-Ala-Ala-pNA: A colorimetric substrate for elastase .

Remember that this information is based on available data, and further research may provide additional insights

特性

IUPAC Name |

4-[[1-[[1-[2-[[4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYXBAKUGCYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12106661.png)

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)

![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)

![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)

![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil](/img/structure/B12106710.png)

![Methyl 2-(4-chlorophenyl)imidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B12106722.png)